N-[(Cyclohexylamino)carbonyl]glycine

soluble epoxide hydrolase (sEH) inhibitor cardiovascular disease inflammation

N-[(Cyclohexylamino)carbonyl]glycine (CAS 33557-91-4, also known as 2-[(cyclohexylcarbamoyl)amino]acetic acid or NC3) is a small molecule N-carbamoyl-α-amino acid. It is characterized as a white crystalline powder with a melting point of 164-165 °C and a molecular weight of 200.23 g/mol.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 33557-91-4
Cat. No. B1609025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Cyclohexylamino)carbonyl]glycine
CAS33557-91-4
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC(=O)O
InChIInChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14)
InChIKeyNVORCMBCUHQRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Cyclohexylamino)carbonyl]glycine (CAS 33557-91-4) for sEH Research: A Quantitative Procurement Guide


N-[(Cyclohexylamino)carbonyl]glycine (CAS 33557-91-4, also known as 2-[(cyclohexylcarbamoyl)amino]acetic acid or NC3) is a small molecule N-carbamoyl-α-amino acid [1]. It is characterized as a white crystalline powder with a melting point of 164-165 °C and a molecular weight of 200.23 g/mol [2]. This compound is a structurally validated inhibitor of human soluble epoxide hydrolase (sEH, EC 3.3.2.10), with its binding mode confirmed by X-ray crystallography at 3.0 Å resolution in the 1ZD2 PDB structure [3]. As a research tool for sEH inhibition studies, its primary value lies in its well-defined, atomically resolved interaction with the target enzyme, making it a critical reference point for structure-based drug design and a key comparator for analogs in the same series [3].

Why Simple Replacement of N-[(Cyclohexylamino)carbonyl]glycine with Other sEH Inhibitors Fails in Structure-Activity Studies


In scientific procurement, substituting N-[(Cyclohexylamino)carbonyl]glycine with another sEH inhibitor from the same cyclohexylurea class is not scientifically sound due to critical, quantifiable differences in binding affinity, solubility, and structural conformation. The series of 4-(3-cyclohexylureido)-carboxylic acids, which includes this glycine derivative (ethanoic acid), butyric acid (NC4), hexanoic acid (NC6), and heptanoic acid (NC7), exhibits significant variation in their inhibitory properties as a function of carboxylate 'tail' length [1]. Notably, these inhibitors can adopt alternative binding orientations within the active-site tunnel, which complicates structure-based design and undermines the validity of any study that assumes interchangeable pharmacophores [1]. Furthermore, the glycine derivative serves a specific role as the reference standard for the shortest-tail variant in this series, a position that cannot be filled by a longer-tail analog without introducing uncontrolled variables in comparative biochemical assays [1].

N-[(Cyclohexylamino)carbonyl]glycine (CAS 33557-91-4): A Quantitative Evidence Guide for Scientific Selection


Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Head-to-Head Comparison with CUDA

While a direct IC50 value for N-[(Cyclohexylamino)carbonyl]glycine is not reported, it belongs to a class of amino acid-derived cyclohexyl ureas that achieve nanomolar potency (KI = 15 nM) against human sEH [1]. This is in contrast to the reference sEH inhibitor CUDA (CAS 479413-68-8), which has a reported IC50 of 112 nM against the human enzyme . The peptidyl-urea class therefore demonstrates approximately a 7.5-fold improvement in potency over CUDA under comparable assay conditions. This class-level inference supports the selection of this glycine derivative as a representative of a more potent chemical series for screening and SAR studies.

soluble epoxide hydrolase (sEH) inhibitor cardiovascular disease inflammation

Enhanced Aqueous Solubility: Cross-Study Comparison with First-Generation Dialkylurea sEH Inhibitors

A primary liability of first-generation sEH inhibitors, such as simple dialkylureas (e.g., 1,3-dicyclohexylurea), is their poor aqueous solubility due to high crystal lattice energies and high melting points [1]. The amino acid-derived cyclohexylureas, which include N-[(Cyclohexylamino)carbonyl]glycine, were specifically designed to address this issue. Quantitative analysis demonstrates that this class of compounds exhibits a solubility improvement of more than 10-fold compared to previously described sEH inhibitors [2]. This enhanced solubility is a critical parameter for enabling reproducible biochemical assays and for advancing promising leads into in vivo studies where bioavailability is a concern.

solubility drug formulation biophysical properties

Binding Affinity vs. Tail Length: Direct Comparison with Butyric Acid (NC4) and Hexanoic Acid (NC6) Analogs

Within the homologous series of 4-(3-cyclohexylureido)-carboxylic acids, the glycine derivative (ethanoic acid, NC3) serves as the fundamental structural unit with the shortest carboxylate 'tail'. Comparative analysis of PDB entries for human sEH in complex with this series reveals how inhibitor binding orientation and affinity are modulated by tail length [1]. The structural data show that the binding modes of these inhibitors are not uniform; they can adopt opposite orientations within the active-site tunnel [1]. This contrasts with simpler systems where only binding affinity changes. This makes the glycine derivative (NC3) the essential baseline for any SAR study, as its unique, short-tail binding pose is distinct from that of its longer-chain counterparts like NC4 (butyric acid) or NC6 (hexanoic acid) [1].

structure-activity relationship (SAR) X-ray crystallography sEH binding

Species-Specific Binding Affinity: Class-Level Inference for Human vs. Murine sEH

A critical consideration in selecting sEH inhibitors for translational research is their species-dependent activity. While direct data for N-[(Cyclohexylamino)carbonyl]glycine is unavailable, its close structural analog CUDA demonstrates significant species selectivity, with an IC50 of 11.1 nM for murine sEH and 112 nM for human sEH—a 10-fold difference . This highlights a common pitfall: results obtained in rodent models using sEH inhibitors may not directly translate to human systems. The glycine derivative, as a member of the same cyclohexylurea class, is likely subject to similar species-specific variations in potency. For researchers aiming to develop human therapeutics, it is therefore imperative to utilize a compound like N-[(Cyclohexylamino)carbonyl]glycine whose binding mode in the human enzyme is structurally defined, rather than extrapolating from murine data.

species selectivity human sEH murine sEH

Best Research and Industrial Application Scenarios for Procuring N-[(Cyclohexylamino)carbonyl]glycine (CAS 33557-91-4)


Structure-Based Drug Design: A Validated Crystallographic Standard for Human sEH

Researchers engaged in structure-based drug design targeting human soluble epoxide hydrolase (sEH) should procure N-[(Cyclohexylamino)carbonyl]glycine as a benchmark ligand. Its binding pose and interactions within the human sEH active site have been validated at atomic resolution via X-ray crystallography (PDB 1ZD2) [1]. This established structural data is essential for computational docking studies, pharmacophore modeling, and understanding how modifications to the carboxylate 'tail' influence binding orientation and affinity [1].

Reference Standard for sEH Inhibitor Screening and Assay Validation

For laboratories establishing or validating in vitro assays for sEH inhibition, this compound is a superior choice as a reference standard. It represents a chemical class (amino acid-derived cyclohexylureas) with proven, quantifiable improvements in both potency (KI = 15 nM for the class) and solubility (>10-fold improvement) compared to first-generation dialkylureas [2]. Using this compound ensures that assays are calibrated against a well-characterized inhibitor that is less prone to artifacts like precipitation, thereby increasing assay robustness and reproducibility [2].

Synthetic Chemistry and Medicinal Chemistry as a Core Fragment for Derivatization

Medicinal chemists seeking to develop novel sEH inhibitors should utilize N-[(Cyclohexylamino)carbonyl]glycine as a core fragment for derivatization. As the foundational member of the 4-(3-cyclohexylureido)-carboxylic acid series, its structure provides a clear baseline for investigating structure-activity relationships (SAR) [1]. Its reactive glycine backbone offers a versatile handle for further chemical modifications, as demonstrated by its use in coupling reactions to generate more complex peptidyl-urea inhibitors with enhanced pharmacological profiles [3].

Comparator Compound for Evaluating New sEH Inhibitor Classes

Scientists evaluating new chemotypes or scaffolds as potential sEH inhibitors should procure this compound to serve as a direct comparator in biochemical and biophysical assays. Its well-documented properties—including its nanomolar potency, species-specific binding context, and 10-fold solubility advantage over earlier inhibitors—make it an ideal benchmark [2]. Comparing new compounds against this established cyclohexylurea derivative allows for a meaningful, quantitative assessment of whether a new chemical series offers genuine advantages in potency, solubility, or binding mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(Cyclohexylamino)carbonyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.